1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886364-09-6
VCID: VC3251179
InChI: InChI=1S/C13H19N3O2/c14-7-12(9-1-3-11(15)4-2-9)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,14-15H2,(H,17,18)
SMILES: C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

CAS No.: 886364-09-6

Cat. No.: VC3251179

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid - 886364-09-6

Specification

CAS No. 886364-09-6
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name 1-[2-amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H19N3O2/c14-7-12(9-1-3-11(15)4-2-9)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,14-15H2,(H,17,18)
Standard InChI Key JBCILYOMXFLHPE-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N
Canonical SMILES C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid substituent at the 3-position. The pyrrolidine nitrogen is connected to a substituted ethyl group bearing an amino group. Additionally, the compound contains a phenyl ring with an amino group at the para position. This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites and varying degrees of polarity.

The structural features of this compound are particularly noteworthy, as it contains both a pyrrolidine ring system and a 4-aminophenyl group, connected through an amino-substituted ethyl linker. The presence of multiple amino groups provides potential sites for intermolecular interactions, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Physical AppearanceLiquid (according to some suppliers)
CAS Number886364-09-6
Purity (Commercial)≥99.0% (typical specification)

The compound's structural features suggest it would have moderate to good solubility in polar organic solvents, with potential solubility in aqueous solutions at appropriate pH values due to the ionizable amino and carboxylic acid groups. The multiple amino groups likely make it a basic compound, while the carboxylic acid functionality contributes acidic character, resulting in amphoteric behavior.

Synthesis and Preparation

Challenges in Synthesis

The synthesis of this compound presents several challenges, primarily related to:

  • Controlling the stereochemistry at the chiral center in the ethyl linker

  • Selective deprotection of multiple amino groups

  • Potential for side reactions due to the nucleophilic nature of the amino groups

  • Purification of the final product due to its likely amphoteric nature

These challenges necessitate careful reaction condition control and potentially extensive purification procedures to obtain the compound with high purity.

SupplierAssayAppearanceApplicationPackaging
Chemlyte Solutions99.0%LiquidR&D and commercial useGrams, Kilograms
Dayang Chem98% MinAs specifiedOrganic synthesis, pharmaceuticalsAccording to client requirement
J&H Chemical98% minOff-white to light yellow powderPharmaceutical intermediatesAccording to client requirement

Most suppliers recommend storing the compound in tightly closed containers in dry, cool, and well-ventilated places, away from foodstuff containers and incompatible materials .

Structural Analogs and Related Compounds

Comparison with Related Compounds

Structurally related compounds include various pyrrolidine derivatives, particularly those with substitutions at the 3-position. One notable related compound is 1-(4-Amino-phenyl)-pyrrolidine-2-carboxylic acid methyl ester, which shares the pyrrolidine core and 4-aminophenyl substituent but differs in the position of the carboxylic acid (2-position instead of 3-position) and is present as a methyl ester rather than a free acid .

These structural differences likely result in different physical properties and potentially different biological activities. The spatial arrangement of functional groups plays a crucial role in determining how molecules interact with biological targets, and even small structural changes can significantly impact activity .

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